molecular formula C22H16ClF3N4O6S B3036200 3-[(4-chlorobenzenesulfonyl)methyl]-4-nitro-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzamide CAS No. 339016-41-0

3-[(4-chlorobenzenesulfonyl)methyl]-4-nitro-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzamide

Cat. No.: B3036200
CAS No.: 339016-41-0
M. Wt: 556.9 g/mol
InChI Key: BZBLSOCNBKYXOL-UHFFFAOYSA-N
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Description

Its core structure includes:

  • A benzamide backbone substituted with a 4-nitro group (electron-withdrawing, enhancing reactivity) .
  • A 3-[(4-chlorobenzenesulfonyl)methyl] group, which introduces sulfonyl functionality and chlorine for increased lipophilicity and metabolic stability .
  • A urea linkage (carbamoyl amino group) connecting to a 3-(trifluoromethyl)phenyl moiety, contributing to hydrogen-bonding capacity and hydrophobic interactions .

Properties

IUPAC Name

1-[[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrobenzoyl]amino]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF3N4O6S/c23-16-5-7-18(8-6-16)37(35,36)12-14-10-13(4-9-19(14)30(33)34)20(31)28-29-21(32)27-17-3-1-2-15(11-17)22(24,25)26/h1-11H,12H2,(H,28,31)(H2,27,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBLSOCNBKYXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF3N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101107779
Record name 3-[[(4-Chlorophenyl)sulfonyl]methyl]-4-nitrobenzoic acid 2-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339016-41-0
Record name 3-[[(4-Chlorophenyl)sulfonyl]methyl]-4-nitrobenzoic acid 2-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339016-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(4-Chlorophenyl)sulfonyl]methyl]-4-nitrobenzoic acid 2-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorobenzenesulfonyl)methyl]-4-nitro-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with a suitable amine to form an intermediate sulfonamide. This intermediate is then reacted with 4-nitrobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorobenzenesulfonyl)methyl]-4-nitro-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation occurs efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce a wide range of functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives. The compound has shown potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, research indicates that related compounds exhibit significant antibacterial activity, suggesting that this compound may also possess similar effects due to its structural components .

Anticancer Properties

Sulfonamide derivatives have been investigated for their anticancer properties. The presence of the nitro group is known to enhance the cytotoxicity of certain compounds against cancer cells. Preliminary studies suggest that this compound could inhibit tumor growth by inducing apoptosis in cancer cells, although further in vitro and in vivo studies are required to confirm these effects.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, sulfonamides are known to inhibit carbonic anhydrase and other enzymes critical for tumorigenesis and microbial survival. Research into enzyme inhibition mechanisms could reveal more about this compound's therapeutic potential .

Herbicidal Activity

Compounds with similar structures have demonstrated herbicidal properties, making them candidates for agricultural applications. The ability to inhibit specific biochemical pathways in plants can lead to effective weed management solutions. Studies are underway to evaluate the efficacy of this compound as a selective herbicide .

Pesticide Development

The incorporation of a trifluoromethyl group often results in enhanced biological activity against pests, suggesting that this compound could be developed into a novel pesticide formulation. Its effectiveness against various insect species needs thorough investigation through field trials.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, including:

  • The formation of the sulfonamide linkage through reaction with appropriate amines.
  • Introduction of the nitro group via electrophilic aromatic substitution.
  • Final coupling reactions to achieve the desired structure.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study: Antimicrobial Evaluation

A study published in MDPI evaluated related sulfonamide compounds for their antimicrobial activity against various pathogens. The results indicated a strong correlation between structural features (like the presence of the 4-chlorobenzenesulfonyl moiety) and antimicrobial efficacy, providing insights into how modifications can enhance activity .

Case Study: Anticancer Research

In another investigation focused on anticancer properties, researchers synthesized several derivatives based on the core structure of this compound. Initial results showed promising cytotoxic effects on human cancer cell lines, leading to further exploration into its mechanism of action .

Mechanism of Action

The mechanism of action of 3-[(4-chlorobenzenesulfonyl)methyl]-4-nitro-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents Molecular Weight Biological Activity Reference
Target Compound Benzamide 4-NO₂, 3-[(4-ClC₆H₄SO₂)CH₂], N-(3-CF₃Ph-urea) ~550.8* Not reported (theoretical) N/A
4-Nitro-N-(3-(trifluoromethyl)phenyl)benzamide (CAS 3319-17-3) Benzamide 4-NO₂, N-(3-CF₃Ph) 324.2 Kinase inhibition (predicted)
N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide (CAS 883028-23-7) Benzamide 4-CF₃, 3-NO₂, N-(4-Me-3-NO₂Ph) 378.3 Anticancer (in vitro)
4-{[(2-Methyl-5-nitrophenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide (Compound 18) Benzamide 4-CH₂NH(2-Me-5-NO₂Ph), N-(3-CF₃Ph) 445.4 Tyrosine kinase inhibition
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide Sulfonamide 4-MePhSO₂, N-(1-(3-CF₃PhCH₂)pyrazole) 409.4 Antimicrobial (theoretical)
3-Chloro-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide Benzamide 3-Cl, N-(4-(pyrimidin-2-ylsulfamoyl)Ph) 402.8 Not reported

*Calculated based on molecular formula.

Pharmacological and Physicochemical Comparisons

A. Trifluoromethylphenyl Derivatives

  • Target Compound vs. CAS 3319-17-3 : The absence of the sulfonylmethyl and urea groups in CAS 3319-17-3 reduces its molecular weight (324.2 vs. ~550.8) and likely decreases binding affinity for targets requiring bulky substituents .
  • Target Compound vs. Compound 18 () : Both share trifluoromethylphenyl and nitro groups, but Compound 18 replaces the sulfonylmethyl-urea with a methylene-amine linker. This alters solubility (logP: Compound 18 = 3.8 vs. Target ~4.5*) and may reduce hydrogen-bonding capacity .

B. Sulfonamide Analogues

  • Target Compound vs. 4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide : The pyrazole-sulfonamide in the latter lacks the nitro group and benzamide core, suggesting divergent target selectivity (e.g., antimicrobial vs. kinase inhibition) .

C. Nitro-Substituted Analogues

  • Target Compound vs.

Molecular Docking and Binding Affinity

AutoDock studies () on similar benzamides indicate:

  • Trifluoromethyl groups enhance hydrophobic interactions with kinase ATP-binding pockets .
  • Urea linkages (as in the target compound) form hydrogen bonds with residues like Asp831 in EGFR, improving affinity compared to amide-only derivatives (e.g., CAS 3319-17-3) .

Biological Activity

The compound 3-[(4-chlorobenzenesulfonyl)methyl]-4-nitro-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound can be broken down into several functional groups:

  • Sulfonyl Group : Contributes to the compound's solubility and biological activity.
  • Trifluoromethyl Group : Enhances lipophilicity and can increase binding affinity to biological targets.
  • Nitro Group : Often associated with increased reactivity and potential biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, research indicated that derivatives with sulfonyl groups exhibited significant antibacterial effects against various strains, including Escherichia coli and Candida albicans .

Minimum Inhibitory Concentrations (MICs)

CompoundTarget OrganismMIC (µg/mL)
Compound 8B. mycoides4.88
Compound 7E. coli22.4
Compound 9C. albicans17.6

These results suggest that modifications in the chemical structure, particularly the presence of sulfonyl and trifluoromethyl groups, enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound was evaluated against several human cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver). The results demonstrated that certain derivatives exhibited IC50 values lower than Doxorubicin, a standard chemotherapy drug.

IC50 Values Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound 7PACA244.4
Compound 8A54922.4
Compound 9HCT11612.4

Notably, compound 9 showed promising results with an IC50 value of 12.4 µM against HCT116 cells, indicating its potential as a lead compound for further development .

The mechanism of action for these compounds often involves the down-regulation of critical genes associated with cancer progression. For example, treatment with certain derivatives resulted in the down-regulation of TP53, BRCA1, and EGFR genes in various cancer cell lines . This suggests that these compounds may interfere with key signaling pathways involved in tumor growth and survival.

Case Studies

  • Study on Antibacterial Properties : A study evaluated a series of aryl-urea derivatives containing sulfonyl groups for their antibacterial activity. The findings indicated that the presence of these groups significantly enhanced the compounds' effectiveness against resistant bacterial strains .
  • Evaluation of Anticancer Effects : Another investigation focused on the anticancer properties of similar compounds, revealing that modifications such as trifluoromethyl substitutions improved their cytotoxicity against multiple cancer cell lines .

Q & A

Q. Key Considerations :

  • Functional Group Compatibility : The nitro group may interfere with sulfonylation; thus, sequential protection/deprotection strategies are recommended .
  • Yield Optimization : Reaction stoichiometry and solvent polarity (e.g., dichloromethane vs. DMF) significantly impact intermediate stability .

How can spectroscopic and chromatographic methods characterize this compound?

Basic Research Focus
Full characterization requires:

  • 1H/13C NMR : To confirm substituent positions (e.g., sulfonylmethyl at C3, nitro at C4) and carbamoyl connectivity. For instance, the trifluoromethyl group in the phenyl ring shows distinct upfield shifts in 13C NMR .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns, particularly for the sulfonamide and nitro groups .
  • UV-Vis Spectroscopy : Useful for tracking electronic transitions influenced by the nitro and trifluoromethyl groups, aiding in stability studies .

Advanced Tip : Pair LC-MS with ion mobility spectrometry to resolve isobaric impurities, especially for analogs with similar functional groups .

What computational strategies predict the compound’s interaction with bacterial enzymes like acps-pptase?

Advanced Research Focus
Molecular docking (e.g., AutoDock4 ) can model binding modes to enzymes such as acps-pptase, which are critical in bacterial fatty acid biosynthesis. Key steps:

Receptor Preparation : Extract the enzyme’s crystal structure (PDB ID) and optimize protonation states.

Ligand Parameterization : Assign partial charges to the compound using semi-empirical methods (e.g., AM1-BCC).

Flexible Docking : Allow sidechain flexibility in the enzyme’s active site to account for induced-fit binding .

Validation : Compare docking scores (ΔG values) with known inhibitors. Contradictions in binding affinity data may arise from variations in force fields or solvation models; cross-validate with MD simulations .

How do functional groups (e.g., nitro, trifluoromethyl) influence its biochemical stability and reactivity?

Q. Advanced Research Focus

  • Nitro Group : Enhances electrophilicity but introduces photolability. Stability studies under UV light show degradation via nitro-to-nitrite rearrangement, requiring dark storage conditions .
  • Trifluoromethyl Group : Increases metabolic resistance by reducing CYP450-mediated oxidation. However, it may sterically hinder target binding, necessitating substituent positional analysis .
  • Sulfonamide Linker : Prone to hydrolysis under acidic conditions; stability assays in pH-varied buffers (pH 2–7.4) are critical for pharmacokinetic profiling .

Methodological Approach : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and predict reactive sites .

How can researchers resolve contradictions in reported antibacterial activity data?

Advanced Research Focus
Discrepancies in MIC values across studies often stem from:

  • Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture media (cation-adjusted Mueller-Hinton vs. LB broth).
  • Compound Solubility : Use co-solvents like DMSO ≤1% to avoid cytotoxicity artifacts .

Q. Resolution Strategies :

Orthogonal Assays : Combine broth microdilution with time-kill kinetics to confirm bacteriostatic vs. bactericidal effects.

Metabolomic Profiling : Track downstream effects (e.g., fatty acid biosynthesis inhibition) via LC-MS to validate target engagement .

What methodologies optimize derivative synthesis for improved pharmacokinetics?

Advanced Research Focus
To enhance bioavailability:

  • Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate, improving intestinal absorption. Hydrolysis in vivo regenerates the active form .
  • Structure-Activity Relationship (SAR) : Systematically modify the benzamide’s para-nitro group to electron-withdrawing (e.g., cyano) or donating (e.g., methoxy) substituents. Evaluate via LogP measurements and hepatocyte clearance assays .

Synthetic Automation : Implement flow chemistry for high-throughput screening of derivatives, reducing reaction times and improving reproducibility .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-chlorobenzenesulfonyl)methyl]-4-nitro-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzamide
Reactant of Route 2
Reactant of Route 2
3-[(4-chlorobenzenesulfonyl)methyl]-4-nitro-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzamide

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